1-Methyl-2-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique ring system, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-azabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then undergo intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
1-Methyl-2-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their biological activity, including potential therapeutic effects.
Medicine: This compound is investigated for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 1-Methyl-2-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
1-Methyl-2-azabicyclo[3.1.0]hexane can be compared with other bicyclic compounds such as:
2-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another variant with additional methyl groups, used in the synthesis of antiviral medications.
These comparisons highlight the unique properties of 1-Methyl-2-azabicyclo[31
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-methyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-6-4-5(6)2-3-7-6/h5,7H,2-4H2,1H3 |
InChI Key |
XZPWCENTJJQTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.